6-(3,4-dimethoxybenzyl)-6H-indolo[2,3-b]quinoxaline
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Overview
Description
6-(3,4-dimethoxybenzyl)-6H-indolo[2,3-b]quinoxaline is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound . Quinoxalines, also known as benzopyrazines, are composed of a benzene ring and a pyrazine ring . They have been the subject of extensive research due to their potential biological and pharmaceutical properties .
Synthesis Analysis
Quinoxalines can be synthesized by adopting green chemistry principles . They are products of the spontaneous condensation of 1,2-diaminobenzene with 1,2-dicarbonyl compounds . Recent advances in quinoxaline synthesis have utilized environmentally benign approaches . A sonochemical synthesis of 6-substituted indolo [3′,2′:4,5]pyrrolo [2,3- b ]quinoxaline derivatives has been reported .Molecular Structure Analysis
Quinoxalines are structurally isomeric to other Naphthyridines like Quinazoline, Cinnoline, Phthalazine . The molecular structure of this compound is not explicitly mentioned in the search results.Chemical Reactions Analysis
Quinoxalines have been the subject of numerous studies due to their wide range of physicochemical and biological activities . They have been utilized for the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications .Scientific Research Applications
Synthesis and Derivative Formation
- A series of 6-(3-aminopropyl)-6H-indolo[2,3-b]quinoxalines, which are related to 6-(3,4-dimethoxybenzyl)-6H-indolo[2,3-b]quinoxaline, were synthesized, showcasing the compound's potential for derivative formation and chemical versatility (Shibinskaya et al., 2012).
- Research on 6H-Indolo[2,3-b]quinoxalines, including similar compounds, has been focused on their synthesis by condensation processes, indicating their structural and chemical adaptability (Shulga & Shulga, 2020).
Pharmacological Activities
- 6H-Indolo[2,3-b]quinoxaline derivatives, which include this compound, are known for their wide range of pharmacological activities, primarily through DNA intercalation. This mechanism underlines their potential in anticancer, antiviral, and other therapeutic domains (Moorthy et al., 2013).
- The study of new 6-(2-aminoethyl)-6H-indolo[2,3-b]quinoxalines highlighted their potential as low toxic interferon inducers and antivirals, providing insights into the therapeutic applications of similar indoloquinoxalines (Shibinskaya et al., 2010).
DNA and Protein Interactions
- The ability of 6H-indolo[2,3-b]quinoxaline derivatives to intercalate into DNA makes them significant in studying nucleic acid interactions, which is crucial for developing novel molecules with various biological activities (Wamberg et al., 2006).
Material Science and Optical Properties
- Research into the synthesis of indolo[2,3-b]quinoxalines, including those structurally similar to this compound, has also extended to their optical properties, with studies focusing on their emission spectra and electrochemical behavior, indicating their potential in material science applications (Thomas & Tyagi, 2010).
Mechanism of Action
Target of Action
Quinoxaline derivatives are known to interact with a variety of targets, receptors, or microorganisms . The 3,4-dimethoxybenzyl group acts as a protective group for the thiol moiety, which increases the solubility and stability of the precursor .
Mode of Action
The 3,4-dimethoxybenzyl group in the compound acts as a protective group for the thiol moiety, enhancing the solubility and stability of the precursor. This group is cleaved off during monolayer formation, especially at elevated temperatures (60 °C) and in the presence of protons (trifluoroacetic acid)
Biochemical Pathways
It’s worth noting that the compound is synthesized from 2,3-dibromoquinoxaline through a series of reactions, including pd-catalyzed two-fold c–n coupling and c–h activation reactions .
Result of Action
It’s worth noting that quinoxaline derivatives have been reported to exhibit a wide range of biological activities .
Action Environment
The 3,4-dimethoxybenzyl group in the compound is known to increase the solubility and stability of the precursor, suggesting that the compound’s action may be influenced by factors such as temperature and ph .
Properties
IUPAC Name |
6-[(3,4-dimethoxyphenyl)methyl]indolo[3,2-b]quinoxaline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2/c1-27-20-12-11-15(13-21(20)28-2)14-26-19-10-6-3-7-16(19)22-23(26)25-18-9-5-4-8-17(18)24-22/h3-13H,14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFQCKGBKZMANFY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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